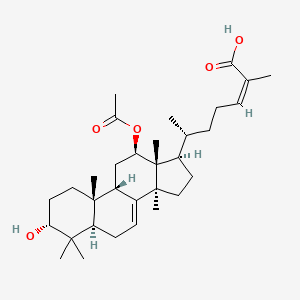
KadcoccinoneJ
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccinoneJ is a compound derived from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant has been used in traditional Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders . This compound is one of the many structurally diverse and biologically important compounds isolated from this plant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccinoneJ involves several steps, starting with the extraction of raw materials from Kadsura coccinea. The primary methods include solvent extraction and chromatographic techniques to isolate the compound. Specific reaction conditions such as temperature, pH, and solvent type are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction processes followed by purification using advanced chromatographic methods. These processes are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
KadcoccinoneJ undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
KadcoccinoneJ has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: This compound is studied for its potential anti-tumor, anti-HIV, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of KadcoccinoneJ involves its interaction with specific molecular targets and pathways. It is known to inhibit the production of nitric oxide (NO) and other inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to KadcoccinoneJ include other triterpenoids and lignans isolated from the Kadsura genus, such as:
- Kadsurin
- Kadsuric acid
- Schisantherin A
- Schisantherin B
Uniqueness
This compound is unique due to its specific structural features and biological activities. Unlike other similar compounds, this compound exhibits a broader range of pharmacological effects, making it a valuable compound for scientific research and therapeutic applications .
Propriétés
Formule moléculaire |
C32H50O5 |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
(Z,6R)-6-[(3R,5R,9S,10R,12R,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-27,34H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,26-,27-,30-,31+,32+/m1/s1 |
Clé InChI |
FTIJNLOPWIHGBI-LQAQGMGOSA-N |
SMILES isomérique |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)OC(=O)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


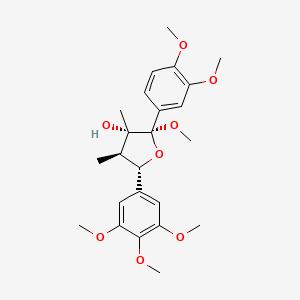


![2-(Bromomethyl)furo[3,2-c]pyridine](/img/structure/B13063811.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine](/img/structure/B13063828.png)

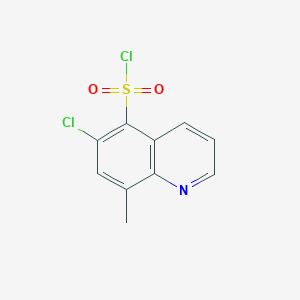

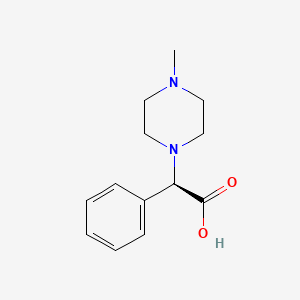

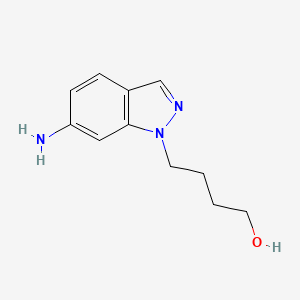
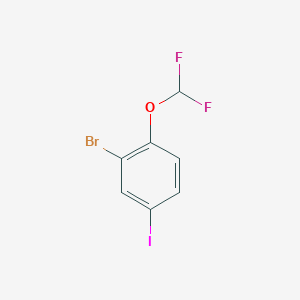
![4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B13063873.png)
![10-[(Z)-2-(phenylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13063884.png)
